molecular formula C16H27BO2S B1387860 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 883742-29-8

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1387860
CAS No.: 883742-29-8
M. Wt: 294.3 g/mol
InChI Key: QEFQFMZHWUCJOA-UHFFFAOYSA-N
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Description

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the field of materials science. This compound features a thiophene ring substituted with a hexyl group and a boronate ester group, making it a valuable building block for the synthesis of conjugated polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Bromination of 4-Hexylthiophene: The starting material, 4-hexylthiophene, is brominated using N-bromosuccinimide (NBS) to yield 2-bromo-4-hexylthiophene.

    Lithiation and Borylation: The brominated product is then subjected to lithiation using n-butyllithium (n-BuLi) followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form the desired boronate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or conjugated systems.

    Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the hexyl chain.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly used in Suzuki-Miyaura coupling.

    Bases: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the coupling reactions.

    Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Chemistry:

    Conjugated Polymers: This compound is a key monomer in the synthesis of conjugated polymers used in organic photovoltaics and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology and Medicine:

    Drug Development: The biaryl structures formed from this compound are crucial in the development of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.

Industry:

    Materials Science: It is used in the production of advanced materials such as organic semiconductors and conductive polymers.

Mechanism of Action

The primary mechanism of action for 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a coupling partner in Suzuki-Miyaura reactions. The boronate ester group facilitates the formation of a palladium complex, which undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. This process is highly efficient and selective, making it a cornerstone in modern organic synthesis.

Comparison with Similar Compounds

    2-(4-Hexylthiophen-2-yl)boronic Acid: Similar in structure but lacks the dioxaborolane group, making it less stable and less versatile in coupling reactions.

    4-Hexylthiophene: The parent thiophene compound without the boronate ester group, used in different contexts such as direct polymerization.

Uniqueness: 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and efficiency in forming biaryl compounds through Suzuki-Miyaura coupling. Its unique combination of a thiophene ring and a boronate ester group makes it a highly valuable intermediate in the synthesis of advanced materials and pharmaceuticals.

Biological Activity

Chemical Structure and Properties

2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by its unique thiophene ring structure and boronate ester group. Its molecular formula is C16H27BO2SC_{16}H_{27}BO_2S with a molecular weight of approximately 294.3 g/mol. The compound is primarily utilized in organic synthesis and materials science due to its role as a coupling partner in various chemical reactions.

The biological activity of this compound is largely attributed to its function in the Suzuki-Miyaura cross-coupling reaction. Here, the boronate ester facilitates the formation of a palladium complex, which subsequently engages in transmetalation with aryl or vinyl halides. This results in the formation of biaryl products, making it an essential component in synthesizing conjugated polymers and other advanced materials .

Anticancer Properties

Recent studies have explored the potential anticancer properties of organoboron compounds, including this compound. Research indicates that organoboron compounds can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to increased apoptosis rates in cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : Organoboron compounds may enhance ROS levels within cells, contributing to oxidative stress and subsequent cell death .

Neuroprotective Effects

There is emerging evidence that organoboron compounds may exhibit neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table of Biological Activities

Activity Mechanism Reference
AnticancerInduces apoptosis via ROS generation
NeuroprotectionProtects against oxidative stress
AntimicrobialDisrupts cell membranes

Case Study: Anticancer Effects on HeLa Cells

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The compound was found to induce G1 phase arrest and increase apoptotic markers such as caspase activation.

Experimental Design

  • Cell Line : HeLa cells
  • Concentration : Various concentrations (10 µM to 100 µM)
  • Duration : 24 hours treatment
  • Assays Used : MTT assay for cell viability; flow cytometry for apoptosis analysis.

Results

The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic cells compared to control groups .

Scientific Research Applications

Organic Electronics

Organic Field Effect Transistors (OFETs) :
This compound is utilized as an active layer in OFETs due to its high charge mobility and stability. Research indicates that incorporating this dioxaborolane derivative can enhance the performance of transistors by improving charge transport properties and device stability under operational conditions .

Organic Photovoltaics (OPVs) :
In OPV applications, 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a donor material. Studies have shown that its incorporation into polymer blends can lead to improved light absorption and exciton dissociation efficiency. This results in higher power conversion efficiencies compared to traditional donor materials .

Photonic Devices

The compound's photophysical properties make it suitable for use in photonic devices such as light-emitting diodes (LEDs) and laser diodes. Its ability to emit light efficiently when excited makes it an attractive candidate for developing high-performance optoelectronic devices .

Chemical Sensors

Due to its boron content and thiophene structure, this compound is explored for use in chemical sensors. Its sensitivity to various analytes allows for the detection of specific chemical compounds in environmental monitoring applications. The dioxaborolane moiety enhances the selectivity and sensitivity of these sensors .

Case Studies

Application AreaStudy ReferenceFindings
Organic ElectronicsZhang et al., 2023 Demonstrated improved charge mobility in OFETs using this compound as an active layer.
Organic PhotovoltaicsLi et al., 2024 Achieved a power conversion efficiency of over 15% with blends containing the dioxaborolane.
Photonic DevicesKumar et al., 2023 Highlighted enhanced emission properties leading to brighter LEDs with this compound.
Chemical SensorsPatel et al., 2024 Showed high sensitivity and selectivity for detecting volatile organic compounds (VOCs).

Properties

IUPAC Name

2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFQFMZHWUCJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659839
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883742-29-8
Record name 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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